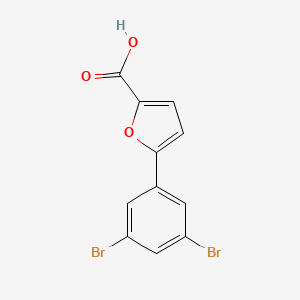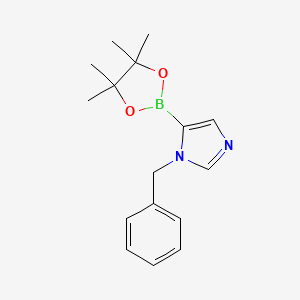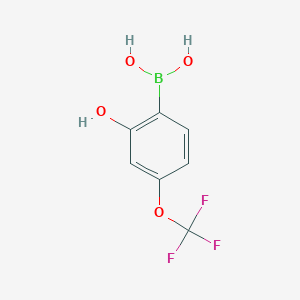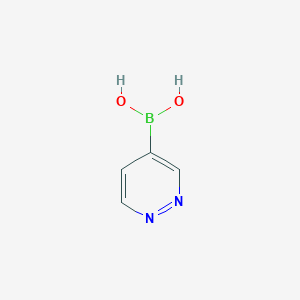
吡啶并嘧啶-4-基硼酸
描述
Pyridazin-4-ylboronic acid is a boronic acid derivative characterized by the presence of a pyridazine ring. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Boronic acids, including pyridazin-4-ylboronic acid, are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
科学研究应用
Pyridazin-4-ylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Pyridazin-4-ylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It has been utilized in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . .
Biochemical Pathways
Given its use in the preparation of pdk1 and protein kinase ck2 inhibitors , it may be involved in pathways related to these kinases.
Result of Action
Given its use in the preparation of potential cancer therapeutics , it may have effects on cell proliferation and survival.
生化分析
Biochemical Properties
Pyridazin-4-ylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For example, pyridazin-4-ylboronic acid has been shown to inhibit proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of pyridazin-4-ylboronic acid on cellular processes are diverse and depend on the specific cell type and contextFor instance, pyridazin-4-ylboronic acid has been reported to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, pyridazin-4-ylboronic acid exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and receptors. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, pyridazin-4-ylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of pyridazin-4-ylboronic acid in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but its activity can change over time due to factors such as temperature, pH, and exposure to light . Long-term studies have shown that pyridazin-4-ylboronic acid can maintain its biochemical activity for extended periods, although some degradation may occur under certain conditions . These temporal effects should be taken into account when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of pyridazin-4-ylboronic acid in animal models vary with dosage, and understanding these effects is crucial for its potential therapeutic applications. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, pyridazin-4-ylboronic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Pyridazin-4-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. One notable pathway is the polyol pathway, where pyridazin-4-ylboronic acid can inhibit aldose reductase, an enzyme that converts glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications. Additionally, pyridazin-4-ylboronic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of pyridazin-4-ylboronic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, pyridazin-4-ylboronic acid can localize to various cellular compartments, depending on its interactions with intracellular proteins and other biomolecules . These transport and distribution mechanisms influence the compound’s overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of pyridazin-4-ylboronic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of pyridazin-4-ylboronic acid within these compartments can affect its interactions with target biomolecules and its overall biochemical activity .
准备方法
The synthesis of pyridazin-4-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridazine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridazines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridazine ring.
化学反应分析
Pyridazin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of pyridazin-4-ylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation and Reduction: Pyridazin-4-ylboronic acid can undergo oxidation to form pyridazin-4-ylboronic esters or reduction to form pyridazin-4-ylboranes.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridazines .
相似化合物的比较
Pyridazin-4-ylboronic acid can be compared with other boronic acid derivatives such as:
4-Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyridazine ring.
2-Pyridinylboronic Acid: Another pyridine-based boronic acid with different reactivity and applications.
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, widely used in organic synthesis and as a building block for more complex molecules.
The uniqueness of pyridazin-4-ylboronic acid lies in its pyridazine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
属性
IUPAC Name |
pyridazin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311026 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-29-7 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pyridazin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


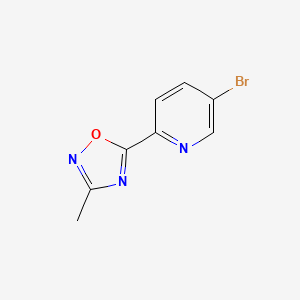
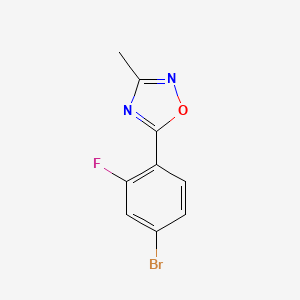


![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
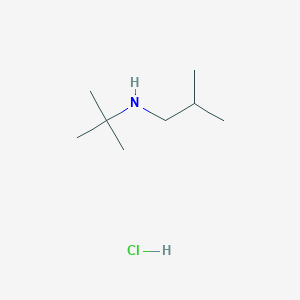

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
